Cas no 1554462-04-2 (4-Chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol)

4-Chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 1554462-04-2
- 4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- EN300-1939597
- 4-Chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol
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- Inchi: 1S/C9H8ClF3O3/c1-16-6-3-4(10)2-5(7(6)14)8(15)9(11,12)13/h2-3,8,14-15H,1H3
- InChI Key: KMRLZSYJTSDCRP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1)C(C(F)(F)F)O)O)OC
Computed Properties
- Exact Mass: 256.0114063g/mol
- Monoisotopic Mass: 256.0114063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 49.7Ų
4-Chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939597-0.1g |
4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
1554462-04-2 | 0.1g |
$867.0 | 2023-08-31 | ||
Enamine | EN300-1939597-5.0g |
4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
1554462-04-2 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1939597-10.0g |
4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
1554462-04-2 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1939597-1.0g |
4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
1554462-04-2 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1939597-0.25g |
4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
1554462-04-2 | 0.25g |
$906.0 | 2023-08-31 | ||
Enamine | EN300-1939597-2.5g |
4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
1554462-04-2 | 2.5g |
$1931.0 | 2023-08-31 | ||
Enamine | EN300-1939597-1g |
4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
1554462-04-2 | 1g |
$986.0 | 2023-08-31 | ||
Enamine | EN300-1939597-5g |
4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
1554462-04-2 | 5g |
$2858.0 | 2023-08-31 | ||
Enamine | EN300-1939597-10g |
4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
1554462-04-2 | 10g |
$4236.0 | 2023-08-31 | ||
Enamine | EN300-1939597-0.05g |
4-chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
1554462-04-2 | 0.05g |
$827.0 | 2023-08-31 |
4-Chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol Related Literature
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on 4-Chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Research Briefing on 4-Chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol (CAS: 1554462-04-2)
Recent studies on 4-Chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol (CAS: 1554462-04-2) have highlighted its potential as a key intermediate in the synthesis of novel pharmaceutical compounds. This trifluoromethyl-containing phenol derivative has garnered attention due to its unique structural features, which contribute to enhanced metabolic stability and bioavailability in drug candidates. The compound's chiral center at the hydroxyethyl moiety presents opportunities for stereoselective synthesis of biologically active molecules.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing selective COX-2 inhibitors with reduced gastrointestinal toxicity. Researchers employed 4-Chloro-2-methoxy-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol as a core scaffold, achieving nanomolar potency through strategic modifications of the phenolic and trifluoroethanol groups. Molecular docking studies revealed favorable interactions with the COX-2 active site, particularly through hydrogen bonding with the hydroxyl group and hydrophobic interactions with the trifluoromethyl moiety.
In antimicrobial research, a team at the University of Tokyo reported promising results against drug-resistant Staphylococcus aureus strains. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane potential assays. Structure-activity relationship (SAR) studies indicated that both the chloro and methoxy substituents are critical for antimicrobial activity, while the trifluoroethanol group enhances cellular penetration.
Pharmacokinetic evaluations in rodent models showed favorable absorption profiles with oral bioavailability of 62±8%. The trifluoromethyl group significantly reduced oxidative metabolism, leading to a plasma half-life of 4.2 hours. These properties make the compound particularly attractive for further development as a pharmaceutical intermediate or as a potential drug candidate itself.
Recent synthetic improvements have focused on greener chemistry approaches. A 2024 Nature Communications paper described an asymmetric hydrogenation method using chiral ruthenium catalysts, achieving 98% ee for the (R)-enantiomer. This advancement addresses previous challenges in stereocontrol during large-scale production, making the compound more accessible for medicinal chemistry programs.
Ongoing research is exploring the compound's potential in CNS drug development, leveraging its ability to cross the blood-brain barrier. Preliminary results suggest neuroprotective effects in models of oxidative stress, possibly mediated through Nrf2 pathway activation. Further studies are needed to fully elucidate its therapeutic potential across various disease areas.
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